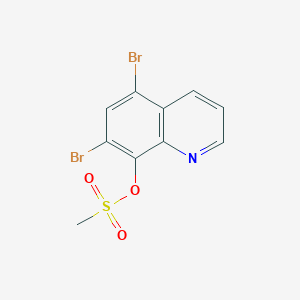
(piridin-2-ilmetilenamino)tiourea
Descripción general
Descripción
(Pyridin-2-ylmethylideneamino)thiourea is a heterocyclic compound known for its significant biological activities, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
(Pyridin-2-ylmethylideneamino)thiourea has been extensively studied for its potential in various scientific fields:
Mecanismo De Acción
Target of Action
The primary targets of (pyridin-2-ylmethylideneamino)thiourea, also known as 2-Formylpyridine thiosemicarbazone, are enzymes such as ribonucleotide reductase (RR) . RR plays a crucial role in DNA synthesis in tumor cells .
Mode of Action
The compound interacts with its targets by inhibiting the activity of RR . This inhibition can occur either by chelation of the compound with the enzyme-dependent ferrous ion or through a preformed metal chelate which inhibits reductase activity . The presence of a hydrophobic pocket in the enzyme interacting with the aromatic system leading to methylation of the aromatic ring has been indicated in the activity mechanism .
Biochemical Pathways
The inhibition of RR by the compound affects the DNA synthesis pathway, leading to a block in DNA synthesis in tumor cells . This can result in the disruption of cell proliferation and potentially lead to cell death.
Pharmacokinetics
Studies on similar compounds, such as 5-hydroxy-2-formylpyridine thiosemicarbazone, have shown that these compounds are excreted within 24 hours, and the major metabolites were glucuronide conjugates . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The result of the compound’s action is the inhibition of DNA synthesis in tumor cells, which can lead to cell death . Transient decreases in blast counts were observed in patients with acute leukemia, although no remissions were obtained .
Action Environment
The action of (pyridin-2-ylmethylideneamino)thiourea can be influenced by environmental factors such as the presence of metal ions in the biological system . The compound’s ability to form chelates with metal ions can affect its stability and efficacy
Análisis Bioquímico
Biochemical Properties
2-Formylpyridine thiosemicarbazone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to remove iron from ferritin to form an iron (III) complex . This interaction suggests that 2-Formylpyridine thiosemicarbazone may play a role in iron metabolism within cells .
Cellular Effects
The effects of 2-Formylpyridine thiosemicarbazone on cells have been studied in the context of its potential antitumor activity. It has been found to exhibit inhibitory effects on certain cancer cell lines . Furthermore, it has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Formylpyridine thiosemicarbazone involves its interactions with biomolecules and its potential to inhibit or activate enzymes. For example, it has been suggested that this compound may quench the tyrosyl radical of the R2 ribonucleotide reductase protein, inhibit the activity of this enzyme in cancer cells, and inhibit tubulin polymerization .
Metabolic Pathways
The metabolic pathways involving 2-Formylpyridine thiosemicarbazone are not well-defined. Given its ability to interact with iron and potentially influence iron metabolism, it may be involved in pathways related to iron homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Pyridin-2-ylmethylideneamino)thiourea can be synthesized through the condensation reaction between 2-formylpyridine and thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2-formylpyridine thiosemicarbazone are not extensively documented, the general approach involves large-scale synthesis using the same condensation reaction, with optimization for yield and purity .
Types of Reactions:
Complex Formation: It forms stable complexes with metals such as iron and copper, which are significant in its biological activity.
Common Reagents and Conditions:
Reduction: Silver electrodes in methanol solution are used for the electrochemical reduction.
Complex Formation: The compound reacts with metal salts like iron(III) chloride and copper(II) sulfate in aqueous or ethanol solutions.
Major Products:
Reduction Products: Thiourea and 2-picolylamine.
Metal Complexes: Iron(III) and copper(II) complexes.
Comparación Con Compuestos Similares
- 1-Formylisoquinoline thiosemicarbazone
- 2-Acetylpyridine thiosemicarbazone
- 2-Benzoylpyridine thiosemicarbazone
Comparison: (Pyridin-2-ylmethylideneamino)thiourea stands out due to its dual mechanism of action, targeting both ribonucleotide reductase and tubulin polymerization. This dual targeting enhances its therapeutic potential compared to other thiosemicarbazones, which may only target a single pathway .
Propiedades
IUPAC Name |
(pyridin-2-ylmethylideneamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCCUBTQFNGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272303 | |
| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3608-75-1 | |
| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3608-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formylpyridine thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)




![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)



